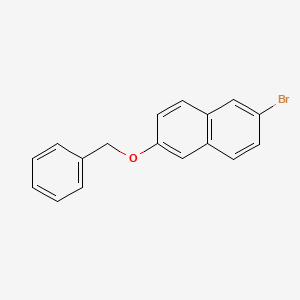

2-(benzyloxy)-6-bromonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVBDTXZESAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348769 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-45-9 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)-6-bromonaphthalene from 6-bromo-2-naphthol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This guide details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format for ease of comparison and reproducibility.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 6-bromo-2-naphthol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 6-bromo-2-naphthol, forming a more nucleophilic naphthoxide ion. This ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide) in a concerted SN2 fashion. This backside attack results in the displacement of the bromide leaving group and the formation of the desired ether product, this compound.

The choice of a primary alkyl halide, such as benzyl bromide, is crucial as the SN2 mechanism is sensitive to steric hindrance.[2] Common bases for the deprotonation of phenols in this synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 6-Bromo-2-naphthol | 223.07 | ≥98% |

| Benzyl bromide | 171.04 | ≥98% |

| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% |

| Acetone | 58.08 | Anhydrous |

| Ethyl acetate (EtOAc) | 88.11 | Reagent grade |

| Hexane | 86.18 | Reagent grade |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-naphthol (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by anhydrous potassium carbonate (typically 1.5-2.5 eq). Stir the suspension for 15-30 minutes at room temperature.

-

Addition of Benzyl Bromide: Add benzyl bromide (typically 1.05-1.2 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a white solid.

Quantitative Data

The following table summarizes the reported yield and physical properties of this compound.

| Parameter | Value | Reference |

| Yield | 96% | A. K. Potts, Ph.D. Thesis, 2012 |

| Melting Point | 112-113 °C | A. K. Potts, Ph.D. Thesis, 2012 |

| Molecular Formula | C₁₇H₁₃BrO | - |

| Molecular Weight | 313.19 g/mol | - |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.95 (d, J = 1.8 Hz, 1H), 7.64 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.51 – 7.46 (m, 3H), 7.42 – 7.32 (m, 3H), 7.21 (dd, J = 8.9, 2.3 Hz, 1H), 5.21 (s, 2H). | A. K. Potts, Ph.D. Thesis, 2012 |

| ¹³C NMR (CDCl₃) | δ 156.8, 136.7, 131.1, 130.3, 129.8, 129.2, 128.8, 128.2, 127.6, 122.3, 119.5, 117.2, 107.9, 70.3. | A. K. Potts, Ph.D. Thesis, 2012 |

Visualizations

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzyloxy)-6-bromonaphthalene is a disubstituted naphthalene derivative. The naphthalene core is a bicyclic aromatic hydrocarbon, and the substituents—a benzyloxy group at position 2 and a bromine atom at position 6—confer specific chemical and physical properties that make it a valuable intermediate in organic synthesis. The benzyloxy group is an ether linkage to a benzyl group, while the bromo group is a halogen substituent. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. This information is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃BrO | [1][2] |

| Molecular Weight | 313.19 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 112-113 °C | [1] |

| Boiling Point (Predicted) | 434.6 ± 20.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Table 2: Chemical Identifiers and Computational Data

| Identifier/Parameter | Value | Source(s) |

| CAS Number | 2234-45-9 | [1][2] |

| InChI | 1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | [2] |

| InChIKey | QVVBDTXZESAKDU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | [3] |

| PubChem CID | 640595 | [1] |

| LogP (Predicted) | 5.18 | [1] |

| Topological Polar Surface Area | 9.23 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 6-bromo-2-naphthol with a benzyl halide.

Step 1: Synthesis of the Precursor, 6-bromo-2-naphthol

A detailed, reliable procedure for the synthesis of 6-bromo-2-naphthol from 2-naphthol has been published in Organic Syntheses. The following protocol is adapted from this established method[4][5].

-

Materials:

-

2-Naphthol (β-naphthol)

-

Glacial acetic acid

-

Bromine

-

Mossy tin

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.

-

Slowly add a solution of 2 moles of bromine in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, add water to the mixture and heat it to boiling.

-

Cool the mixture to 100 °C and add mossy tin in portions.

-

Continue boiling the mixture for approximately 3 hours until the tin is dissolved.

-

Cool the reaction mixture to 50 °C and filter to remove tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by suction filtration and wash it with cold water.

-

Dry the product. The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield pure 6-bromo-2-naphthol as a white solid.

-

Step 2: O-Benzylation of 6-bromo-2-naphthol (Williamson Ether Synthesis)

The following is a general but detailed protocol for the benzylation of a phenol, adapted for the synthesis of this compound[6][7][8][9][10].

-

Materials:

-

6-bromo-2-naphthol

-

A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetone)

-

Benzyl bromide or benzyl chloride

-

Water

-

An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-bromo-2-naphthol in the chosen anhydrous solvent.

-

Carefully add 1.1 to 1.5 equivalents of the strong base in portions. If using NaH, hydrogen gas will be evolved. The mixture is stirred until the deprotonation is complete, forming the naphthoxide salt.

-

To the resulting solution, add 1.1 to 1.5 equivalents of benzyl bromide or benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: The spectrum should exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.

-

-

Mass Spectrometry (MS):

-

Method: The mass spectrum can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and other fragment ions corresponding to the loss of various parts of the molecule, such as the benzyl group. The isotopic pattern of bromine (approximately equal intensity for M⁺ and M+2⁺ peaks) should be observable.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-naphthol.

Caption: Synthetic route to this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. The provided data and experimental protocols are intended to facilitate its use as a building block in research and development, particularly in the fields of medicinal chemistry and materials science. While direct biological activity data for this specific compound is scarce, its structural motifs suggest potential for further investigation in drug discovery programs.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Benzyloxy-6-bromonaphthalene (2234-45-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. This compound | 2234-45-9 | Benchchem [benchchem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: 2-(benzyloxy)-6-bromonaphthalene (CAS: 2234-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzyloxy)-6-bromonaphthalene is a synthetic organic compound belonging to the class of naphthyl ethers. Its structure, featuring a naphthalene core with a benzyloxy and a bromo substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently under-investigated, biological significance.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 2234-45-9 | [1][2][3] |

| Molecular Formula | C₁₇H₁₃BrO | [1][2][3] |

| Molecular Weight | 313.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 112-113 °C | [2] |

| Boiling Point | 434.6 ± 20.0 °C (Predicted) | [2] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, sealed in a dry place | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the synthesis involves the reaction of 6-bromo-2-naphthol with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 2-naphthol.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide presents an estimated ¹H NMR data set based on the analysis of structurally related compounds, namely 2-benzyloxynaphthalene and 6-bromo-2-naphthol. This approach allows for a reliable prediction of the chemical shifts and coupling patterns, providing valuable information for the structural elucidation and purity assessment of this compound.

Estimated ¹H NMR Data

The following table summarizes the estimated quantitative ¹H NMR data for this compound. These values are predicted based on the known effects of the benzyloxy and bromo substituents on the naphthalene core.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 7.85 | d | 9.0 | 1H |

| H-3 | 7.28 | d | 2.4 | 1H |

| H-4 | 7.40 | dd | 9.0, 2.4 | 1H |

| H-5 | 7.70 | d | 8.8 | 1H |

| H-7 | 7.55 | dd | 8.8, 2.2 | 1H |

| H-8 | 7.95 | d | 2.2 | 1H |

| -OCH₂- | 5.25 | s | - | 2H |

| Phenyl (ortho) | 7.50 | d | 7.5 | 2H |

| Phenyl (meta) | 7.42 | t | 7.5 | 2H |

| Phenyl (para) | 7.35 | t | 7.5 | 1H |

Disclaimer: The data presented in this table is an estimation derived from the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The structure of this compound with the assigned proton labels is illustrated below.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

-

Coupling Constant Measurement: Measure the J-coupling constants for all multiplets.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The provided estimated data and detailed protocols serve as a practical resource for the characterization of this important chemical compound.

In-Depth Technical Guide: 13C NMR Data for 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom in the 2-(benzyloxy)-6-bromonaphthalene molecule. The predictions are derived from the analysis of 13C NMR data of related compounds, including 2-bromonaphthalene and 2-(benzyloxy)naphthalene, and the application of substituent chemical shift (SCS) principles. The benzyloxy group is an electron-donating group, which typically causes an upfield shift (lower ppm) for the ortho and para carbons, while the bromine atom is an electron-withdrawing group, leading to a downfield shift (higher ppm) for the carbon to which it is attached.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~119.5 |

| C-2 | ~156.2 |

| C-3 | ~107.3 |

| C-4 | ~129.8 |

| C-4a | ~128.7 |

| C-5 | ~129.2 |

| C-6 | ~118.5 |

| C-7 | ~130.3 |

| C-8 | ~128.2 |

| C-8a | ~135.4 |

| C-1' (ipso-benzyl) | ~136.8 |

| C-2'/C-6' (ortho-benzyl) | ~127.8 |

| C-3'/C-5' (meta-benzyl) | ~128.9 |

| C-4' (para-benzyl) | ~128.3 |

| -CH2- | ~70.1 |

| Note: These values are estimations and may differ from experimentally obtained data. The predicted shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm, assuming a deuterated chloroform (CDCl3) solvent. |

Experimental Protocols: Acquiring 13C NMR Data

The following is a generalized protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a solid aromatic compound such as this compound.

1. Sample Preparation:

-

Dissolve 15-50 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution into a 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer's probe.

2. Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.[1]

-

Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

-

Set the spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.[1]

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

-

Set an appropriate number of scans (ns), typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Use a relaxation delay (d1) of 1-2 seconds to allow for the relaxation of carbon nuclei between pulses.[1]

-

Initiate the acquisition.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Reference the chemical shifts to the solvent peak (e.g., 77.16 ppm for CDCl3) or an internal standard like TMS.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

Mandatory Visualization: Synthesis Workflow

The most common synthetic route to this compound is the Williamson ether synthesis. This involves the reaction of 6-bromo-2-naphthol with a benzylating agent, such as benzyl bromide, in the presence of a weak base.

Caption: Synthesis of this compound.

References

Mass Spectrometry Analysis of 2-(Benzyloxy)-6-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-6-bromonaphthalene is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a naphthalene core substituted with a benzyloxy and a bromo group, makes it a versatile intermediate for the synthesis of more complex molecules. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, focusing on predicted fragmentation patterns under electron ionization (EI), experimental protocols, and data interpretation.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound can be predicted based on the principles of organic mass spectrometry. The molecular formula is C₁₇H₁₃BrO, with a molecular weight of approximately 313.19 g/mol . Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Under electron ionization (EI), a hard ionization technique, the molecule is expected to undergo significant fragmentation. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses. The benzylic ether linkage is a likely site for initial cleavage.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) and a 6-bromo-2-naphthoxy radical. The benzyl cation is expected to be the base peak in the spectrum due to its resonance stability (tropylium ion).

-

Formation of Naphthoxy Cation: Alternatively, charge retention on the naphthalene moiety can lead to the formation of the 6-bromo-2-naphthoxy cation.

-

Loss of Bromine: Fragmentation can also be initiated by the loss of the bromine atom from the molecular ion or subsequent fragment ions.

-

Naphthalene Ring Fragmentation: At higher energies, the naphthalene ring system itself may undergo fragmentation, leading to smaller aromatic fragments.

Data Presentation

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.

| m/z (predicted) | Proposed Ion Structure | Formula | Significance |

| 312/314 | [C₁₇H₁₃⁷⁹BrO]⁺ / [C₁₇H₁₃⁸¹BrO]⁺ | C₁₇H₁₃BrO | Molecular Ion (M⁺) |

| 233/235 | [C₁₀H₆⁷⁹BrO]⁺ / [C₁₀H₆⁸¹BrO]⁺ | C₁₀H₆BrO | Loss of benzyl radical (•C₇H₇) |

| 221/223 | [C₁₀H₆⁷⁹Br]⁺ / [C₁₀H₆⁸¹Br]⁺ | C₁₀H₆Br | Loss of benzyloxy radical (•OC₇H₇) |

| 207 | [C₁₀H₇Br]⁺ | C₁₀H₇Br | 2-Bromonaphthalene cation |

| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Base Peak (Tropylium ion) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Experimental Protocols

A standard method for the mass spectrometric analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 5 minutes at 300 °C

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

-

Data Analysis: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time will provide the fragmentation pattern for structural confirmation.

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of the target compound.

An In-depth Technical Guide on the Solubility of 2-(benzyloxy)-6-bromonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases has not yielded specific quantitative solubility data for 2-(benzyloxy)-6-bromonaphthalene in various organic solvents. This guide, therefore, provides a theoretical framework for understanding its potential solubility based on its chemical structure and outlines a detailed, generalized experimental protocol for its determination. This information is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction: The Significance of Solubility

The solubility of a chemical compound, particularly one with potential applications in medicinal chemistry and materials science, is a critical physicochemical parameter. For drug development professionals, solubility directly impacts a compound's bioavailability, formulation, and route of administration. In process chemistry, understanding solubility is essential for designing efficient purification, crystallization, and reaction protocols. This compound, with its substituted naphthalene core, presents an interesting case for solubility studies due to its combination of aromatic, ether, and halogen functionalities.

Predicted Solubility Profile of this compound

The molecular structure of this compound—comprising a large, nonpolar naphthalene ring system, a bulky benzyloxy group, and a bromine atom—suggests it is a lipophilic or fat-soluble molecule.

-

Naphthalene Core: The fused aromatic rings are inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Benzyloxy Group: The ether linkage introduces a slight polarity, but the large benzyl and naphthyl groups dominate, contributing to its overall nonpolar character.

-

Bromo Group: The bromine atom adds to the molecular weight and polarizability, which can influence solubility in various solvents.

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents like water.

Expected Solubility Trend (Qualitative):

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), esters (e.g., ethyl acetate), and some ketones (e.g., acetone).

-

Low to Negligible Solubility: Alcohols (e.g., methanol, ethanol), and especially water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

-

Data Presentation

While specific data is not available, the results from the proposed experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 4.0 | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | Data to be determined | Data to be determined |

| Methanol | 5.1 | Data to be determined | Data to be determined |

| Water | 10.2 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for Solubility Determination.

Conclusion

While experimental data on the solubility of this compound is not currently available in the public domain, its molecular structure strongly suggests a preference for nonpolar and moderately polar organic solvents. The provided experimental protocol offers a robust and standardized method for researchers to determine the precise solubility of this compound in various solvents. Such data will be invaluable for its future development and application in the fields of drug discovery and materials science.

Navigating the Structural Landscape of 2-(benzyloxy)-6-bromonaphthalene: A Technical Guide for Chemical Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a public domain experimental crystal structure for 2-(benzyloxy)-6-bromonaphthalene has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, provides a comprehensive overview of its known physicochemical properties, a detailed hypothetical protocol for its synthesis and crystallization, and its potential applications in medicinal chemistry, in the absence of empirical crystallographic data.

Executive Summary

This compound is a halogenated aromatic ether with a molecular structure that presents a versatile scaffold for organic synthesis and medicinal chemistry. The naphthalene core is a privileged structure in numerous therapeutic agents, while the benzyloxy group can modulate physicochemical properties such as lipophilicity, and the bromine atom serves as a key handle for a variety of cross-coupling reactions. This document outlines the known properties of this compound and provides detailed, plausible experimental protocols for its synthesis and crystallization, aimed at researchers in drug discovery and chemical development.

Physicochemical and Computed Properties

The key physicochemical and computed properties of this compound (CAS No: 2234-45-9) are summarized below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃BrO | [1][2] |

| Molecular Weight | 313.19 g/mol | [1][2] |

| Melting Point | 112-113 °C | [1] |

| Boiling Point (Predicted) | 434.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 5.18130 | [1] |

| Topological Polar Surface Area | 9.23 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Appearance | White to off-white solid |

Experimental Protocols

The following sections detail hypothetical yet standard laboratory procedures for the synthesis and crystallization of this compound.

Synthesis of this compound

The most direct route for the synthesis of this compound is the Williamson ether synthesis, reacting 6-bromo-2-naphthol with a suitable benzylating agent like benzyl bromide.[3][4]

Materials:

-

6-Bromo-2-naphthol

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2-naphthol (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Crystallization of this compound

Obtaining high-quality crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. The following are general methods that can be adapted for this compound.

Methods:

-

Slow Evaporation:

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., hexane or pentane).

-

The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[5][6]

-

-

Cooling Crystallization:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A flowchart of the Williamson ether synthesis for this compound.

Conceptual Drug Discovery Workflow

This diagram outlines a hypothetical workflow for utilizing this compound as a starting fragment in a drug discovery program.

Caption: A conceptual workflow for fragment-based drug discovery starting with the title compound.

Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound are of significant interest to medicinal chemists.

-

Naphthalene Core: The naphthalene ring system is a common scaffold in many FDA-approved drugs, including propranolol (a beta-blocker), naproxen (an anti-inflammatory agent), and terbinafine (an antifungal).[7] Its rigid structure can provide a well-defined orientation for substituents to interact with biological targets.

-

Benzyloxy Group: The benzyloxy group serves as a versatile pharmacophore. It can act as a bioisostere for other groups, influence the molecule's lipophilicity, and participate in hydrogen bonding or π-stacking interactions with protein targets.[8][9][10] It is also a common protecting group for hydroxyl functionalities in multi-step organic syntheses.[11][12]

-

Bromo Substituent: The bromine atom at the 6-position is a particularly valuable feature. The carbon-bromine bond serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[13] This allows for the facile introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) around the naphthalene core.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 2234-45-9 | Benchchem [benchchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Benzyl group - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-6-bromonaphthalene

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted naphthalene derivative. Its synthesis primarily involves the protection of the hydroxyl group of 6-bromo-2-naphthol as a benzyl ether. The most common and effective method for this transformation is the Williamson ether synthesis. This guide will first detail the synthesis of the precursor, 6-bromo-2-naphthol, from 2-naphthol, followed by the final benzylation step.

Synthesis of the Starting Material: 6-Bromo-2-naphthol

The primary starting material for the synthesis of this compound is 6-bromo-2-naphthol.[1][2] This intermediate is typically prepared by the bromination of 2-naphthol (β-naphthol), followed by a reduction step.[3][4][5][6]

The synthesis begins with the bromination of 2-naphthol, which yields 1,6-dibromo-2-naphthol. This is followed by a selective reduction (dehalogenation) at the 1-position to afford the desired 6-bromo-2-naphthol.[3][4][5]

Caption: Synthesis of 6-bromo-2-naphthol from 2-naphthol.

The following protocol is a common method for the preparation of 6-bromo-2-naphthol.[3][6]

Materials:

-

2-Naphthol (β-naphthol)

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin (Sn) or Sodium Bisulfite (NaHSO3)

-

Hydrochloric Acid (HCl, if using tin)

-

Water

Procedure:

-

Bromination: Dissolve 2-naphthol in glacial acetic acid in a round-bottomed flask fitted with a dropping funnel and a reflux condenser.[3] Slowly add a solution of bromine in glacial acetic acid to the flask while shaking. The reaction is exothermic, and cooling may be necessary.[3]

-

Reduction: After the addition of bromine is complete, add water and heat the mixture to boiling.[3] Cool the mixture slightly and add mossy tin in portions.[3] Continue boiling until the tin is dissolved. Alternatively, sodium bisulfite can be used as the reducing agent.[5]

-

Isolation and Purification: Cool the reaction mixture and filter it to remove any tin salts. The filtrate is then poured into cold water to precipitate the crude 6-bromo-2-naphthol.[3][7] The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield a white, crystalline solid.[3][7]

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [3] |

| Molar Ratio (Bromine:2-Naphthol) | 2:1 | [3] |

| Yield (Crude) | 96-100% | [3] |

| Yield (Purified) | 78% | [4] |

| Melting Point | 127-129 °C | [3][4] |

| Boiling Point | 200-205 °C @ 20 mmHg | [3] |

Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10] In this case, the naphthoxide ion generated from 6-bromo-2-naphthol acts as the nucleophile, and a benzyl halide serves as the electrophile.[1][8]

The hydroxyl group of 6-bromo-2-naphthol is deprotonated by a base to form a naphthoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with a benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired ether.[1][9]

Caption: Williamson ether synthesis of this compound.

This protocol describes a typical procedure for the benzylation of 6-bromo-2-naphthol.[1]

Materials:

-

6-Bromo-2-naphthol

-

Benzyl Bromide or Benzyl Chloride

-

Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF) or Acetone (as solvent)

Procedure:

-

Deprotonation: In a reaction flask, dissolve 6-bromo-2-naphthol in a suitable polar aprotic solvent such as DMF.[1] To this solution, add a base like sodium hydride or potassium carbonate to deprotonate the phenolic hydroxyl group and form the naphthoxide ion.[1]

-

Benzylation: Slowly add the benzylating agent (benzyl bromide or benzyl chloride) to the reaction mixture.[1]

-

Reaction Completion and Workup: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

| Reagent/Condition | Role/Value | Rationale/Reference |

| Starting Material | 6-Bromo-2-naphthol | Phenolic precursor[1] |

| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Source of the benzyl group[1][2] |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | Deprotonates the hydroxyl group[1][11] |

| Solvent | N,N-Dimethylformamide (DMF), Acetone | Polar aprotic solvent to facilitate SN2 reaction[1] |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | Mechanism of ether formation[9] |

| Property | Value | Reference |

| Molecular Formula | C17H13BrO | [2] |

| Molecular Weight | 313.19 g/mol | [2] |

| Melting Point | 112-113 °C | [12] |

| Appearance | White to off-white solid | [12] |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Williamson ether synthesis. The key to a successful synthesis lies in the preparation of high-purity 6-bromo-2-naphthol from 2-naphthol, followed by a carefully controlled benzylation reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce this valuable chemical intermediate efficiently and with high purity.

References

- 1. This compound | 2234-45-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. youtube.com [youtube.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound | 2234-45-9 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-(benzyloxy)-6-bromonaphthalene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding its reactivity and regioselectivity in EAS reactions is crucial for its effective utilization. This document details the theoretical background, experimental protocols for key reactions, and quantitative data to guide synthetic strategies.

Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene. The regioselectivity of electrophilic aromatic substitution on a substituted naphthalene is governed by the electronic and steric effects of the substituents. In this compound, the benzyloxy group (-OCH₂Ph) at the C2 position is a potent activating group due to the electron-donating resonance effect of the oxygen atom. Conversely, the bromine atom at the C6 position is a deactivating group, withdrawing electron density from the ring through its inductive effect.

Consequently, electrophilic attack is strongly directed towards the activated ring containing the benzyloxy group. Within this ring, the α-positions (C1 and C3) are the most likely sites of substitution. The C1 position is generally favored electronically in 2-substituted naphthalenes. However, the steric bulk of the incoming electrophile and the reaction conditions can influence the product distribution between the C1 and C3 isomers. The other ring, deactivated by the bromine atom, is significantly less susceptible to electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the experimental conditions and expected outcomes for several key electrophilic aromatic substitution reactions on this compound. While specific data for this exact substrate is limited, the protocols and results from closely related analogs, primarily 2-methoxynaphthalene, provide valuable insights.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a fundamental transformation in the synthesis of aryl ketones. The regioselectivity of this reaction on 2-alkoxynaphthalenes is highly dependent on the reaction conditions, particularly the solvent and temperature.

Expected Regioselectivity: Based on studies with 2-methoxynaphthalene, acylation of this compound is expected to yield a mixture of the 1-acyl and 6-acyl isomers. The formation of the 1-acetyl-2-methoxynaphthalene is kinetically favored, while the 2-acetyl-6-methoxynaphthalene is the thermodynamically more stable product.[1][2] The use of non-polar solvents like carbon disulfide or chloroform at lower temperatures is likely to favor the formation of the 1-acyl product. In contrast, employing a more polar solvent such as nitrobenzene at elevated temperatures would favor the thermodynamically controlled 6-acyl product.[1]

Table 1: Quantitative Data for Friedel-Crafts Acetylation of 2-Methoxynaphthalene

| Solvent | Temperature (°C) | Product Ratio (1-acetyl : 6-acetyl) | Total Yield (%) |

| Carbon Disulfide | 0 | Predominantly 1-acetyl | 44 (of 1-acetyl) |

| Chloroform | 0 | 3.3 : 1 | - |

| Nitrobenzene | 25 | 0.53 : 1 | 43 (of 6-acetyl) |

Data extrapolated from studies on 2-methoxynaphthalene and 2-bromonaphthalene.[1][3]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of this compound in a chosen solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise at a controlled temperature (typically 0 °C).

-

Addition of Acylating Agent: The acylating agent (e.g., acetyl chloride or acetic anhydride) is then added dropwise to the reaction mixture, maintaining the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired acylated product(s).

Nitration

Nitration introduces a nitro group (-NO₂) onto the naphthalene ring. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.

Expected Regioselectivity: The benzyloxy group is a strong activating and ortho-, para-directing group. Therefore, nitration of this compound is expected to occur primarily at the C1 position.

Experimental Protocol: General Procedure for Nitration

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid or dichloromethane, and cooled to a low temperature (e.g., 0 °C).

-

Addition of Nitrating Agent: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is added dropwise to the cooled solution while maintaining the temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is poured into ice water, and the precipitated product is collected by filtration. The solid is washed with water until the washings are neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the nitrated product.

Halogenation (Bromination)

Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring.

Expected Regioselectivity: Similar to nitration, the activating benzyloxy group will direct the incoming electrophile (e.g., Br⁺) to the C1 position.

Experimental Protocol: General Procedure for Bromination

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid or a chlorinated hydrocarbon.

-

Addition of Brominating Agent: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: The disappearance of the bromine color and TLC analysis can be used to monitor the reaction.

-

Work-up: After the reaction is complete, the mixture is poured into water. A reducing agent (e.g., sodium bisulfite) may be added to quench any excess bromine. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

A related procedure for the synthesis of 2-methoxy-6-bromonaphthalene involves the bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene, followed by a dehalogenation step.[4][5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.

Expected Regioselectivity: The formyl group is expected to be introduced at the highly activated C1 position of the this compound.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.[1][6]

-

Reaction with Substrate: A solution of this compound in DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated (e.g., to 60-80 °C) for several hours.

-

Reaction Monitoring: The reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled and poured into a stirred mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution) for hydrolysis of the intermediate iminium salt. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

-

Purification: The crude aldehyde is purified by column chromatography or recrystallization.

Visualization of Reaction Pathways

Logical Flow of Electrophilic Aromatic Substitution

Caption: General workflow for the electrophilic aromatic substitution on this compound.

Regioselectivity Directing Effects

Caption: Directing effects of substituents on the regioselectivity of electrophilic attack.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable and synthetically useful transformation. The powerful activating and directing effect of the C2-benzyloxy group ensures that substitution occurs selectively on its ring, primarily at the C1 position. By carefully selecting the electrophile and controlling the reaction conditions, chemists can achieve a high degree of regioselectivity, enabling the synthesis of a variety of substituted naphthalene derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this versatile substrate in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative outcomes for a broader range of electrophilic substitution reactions on this specific molecule.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 5. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 2-(benzyloxy)-6-bromonaphthalene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The 2-aryl-6-hydroxynaphthalene scaffold is a key pharmacophore in various biologically active molecules, including selective estrogen receptor modulators (SERMs). The synthesis of 2-aryl-6-(benzyloxy)naphthalenes via Suzuki coupling of 2-(benzyloxy)-6-bromonaphthalene with a diverse range of arylboronic acids provides a versatile route to these important intermediates. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in a subsequent step to yield the target naphthols.

This document provides a comprehensive guide to the Suzuki coupling reaction of this compound with various arylboronic acids, including detailed experimental protocols and a summary of representative reaction conditions and yields.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. It is important to note that optimal conditions may vary depending on the specific arylboronic acid used, and the data presented here is compiled from typical results for analogous reactions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O (3:1) | 90 | 16 | 92 |

| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 10 | 88 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 85 |

| 5 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 14 | 94 |

Experimental Protocols

This section details a general and a specific protocol for the Suzuki coupling of this compound with arylboronic acids.

General Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF), often in a mixture with degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction flask.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-6-(benzyloxy)naphthalene.

Specific Protocol: Synthesis of 2-(benzyloxy)-6-phenylnaphthalene

Materials:

-

This compound (327 mg, 1.0 mmol)

-

Phenylboronic acid (183 mg, 1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

-

SPhos (16.4 mg, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (424 mg, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed Water (2 mL)

Procedure:

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (327 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol).

-

Seal the flask with a septum, and perform three cycles of evacuation and backfilling with argon.

-

Under a positive flow of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture for 12 hours.

-

Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system).

-

After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 2-(benzyloxy)-6-phenylnaphthalene.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Coupling of 2-(Benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed Heck coupling reaction of 2-(benzyloxy)-6-bromonaphthalene with various acrylates. This reaction is a valuable tool for the synthesis of substituted naphthalene derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the Heck coupling of aryl bromides.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction is a powerful cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The reaction is catalyzed by a palladium complex and requires the presence of a base to regenerate the active catalyst.[1] This methodology is highly regarded for its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures. For the functionalization of this compound, the Heck reaction provides a direct route to introduce alkenyl substituents at the 6-position, enabling the synthesis of a diverse library of compounds for further investigation.

Experimental Workflow and Catalytic Cycle

The typical workflow for a Heck coupling reaction involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating to the desired temperature. Upon completion, the reaction is worked up to remove the catalyst and inorganic byproducts, and the final product is purified, typically by column chromatography.

Caption: General workflow for the Heck coupling reaction.

The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, β-hydride elimination to form the product and a palladium-hydride species, and finally, base-promoted reductive elimination to regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Heck reaction.

Recommended Heck Coupling Protocols for this compound

The following protocols provide starting conditions for the Heck coupling of this compound with various acrylate esters. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yields.

Protocol 1: General Conditions with a Palladium-NHC Pre-catalyst

This protocol is adapted from a general and robust method for the Mizoroki-Heck reaction of aryl bromides with acrylates using an air- and moisture-stable N-heterocyclic carbene (NHC) palladium pre-catalyst.[1]

Materials:

-

This compound

-

Acrylate (e.g., n-butyl acrylate, ethyl acrylate, tert-butyl acrylate)

-

[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (Palladium Pre-catalyst)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Magnesium sulfate or Sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst ([SIPr·H][Pd(η³-2-Me-allyl)Cl₂], 1.4 mol%), potassium carbonate (2.0 equivalents), and anhydrous DMF (to achieve a ~0.5 M concentration of the aryl bromide).

-

Add this compound (1.0 equivalent).

-

Add the corresponding acrylate (1.0 equivalent).

-

Seal the vial with a screw cap and stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 20 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

Extract the product with diethyl ether (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Data Presentation

The following table summarizes typical reaction parameters for the Heck coupling of aryl bromides with acrylates, which can be used as a starting point for the reaction of this compound.

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Alkene | n-Butyl Acrylate / Ethyl Acrylate / tert-Butyl Acrylate | [1] |

| Catalyst | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | [1] |

| Catalyst Loading | 1.4 mol% | [1] |

| Base | K₂CO₃ (2.0 equiv.) | [1] |

| Solvent | DMF (~0.5 M) | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 20 h | [1] |

| Typical Yield | Moderate to excellent (up to 98% for similar substrates) | [1] |

Note: Yields are highly substrate-dependent and the provided value is based on the coupling of other aryl bromides under these conditions.[1] Experimental optimization is recommended to achieve the best results for this compound.

Concluding Remarks

The Heck coupling reaction is a highly effective method for the synthesis of substituted alkenes from aryl halides. The protocols and data presented here provide a solid foundation for researchers to successfully perform the Heck coupling of this compound with a variety of acrylates. The use of modern, well-defined palladium pre-catalysts can offer advantages in terms of reaction efficiency and reproducibility. As with any chemical reaction, careful optimization of the reaction parameters is crucial for obtaining high yields and purity of the desired products.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(benzyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[2][3] Aryl amines are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]

This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on well-established procedures for the amination of aryl bromides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[4][5]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido complex.[4][5]

-